Product packaging for Sulfide, butyl o-tolyl(Cat. No.:CAS No. 15560-99-3)

Sulfide, butyl o-tolyl

Cat. No.: B098886
CAS No.: 15560-99-3
M. Wt: 180.31 g/mol
InChI Key: RNLYLNHPQLCRFI-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Contemporary Chemical Sciences

Organosulfur compounds are integral to numerous scientific disciplines, a fact attributable to the unique chemical properties of the sulfur atom. nih.govmdpi.com Its ability to exist in various oxidation states and form diverse bonding arrangements contributes to the wide range of functionalities and reactivities observed in these molecules. nih.govmdpi.com

In the realm of synthetic organic chemistry, organosulfur compounds are indispensable tools for the construction of complex molecules. jst.go.jpyoutube.com Sulfides, also known as thioethers, are key intermediates in a variety of chemical transformations. jmchemsci.com Their utility stems from the nucleophilicity of the sulfur atom and the ability of the sulfide (B99878) group to be oxidized to sulfoxides and sulfones, which are themselves valuable synthetic intermediates. youtube.comjchemrev.com These transformations are crucial for the formation of carbon-carbon bonds and the introduction of other functional groups. jst.go.jp The development of efficient methods for synthesizing sulfides, such as the reaction of aryl disulfides with alkyl halides, is an active area of research. organic-chemistry.org Furthermore, visible light photoredox catalysis has emerged as a modern technique for the synthesis of aryl sulfides. nih.gov

The influence of organosulfur compounds extends into materials science, where they are components of innovative materials. For instance, polythiophenes, which are polymers containing thiophene (B33073) rings (a sulfur-containing heterocycle), exhibit electrical conductivity, making them valuable in the development of organic electronics. britannica.com Polysulfones are another class of sulfur-containing polymers known for their high performance and are used in applications such as the transparent face shields worn by astronauts. britannica.comyoutube.com The unique properties of the carbon-sulfur bond also play a role in the creation of self-assembled monolayers and other nanoscale structures. britannica.com

The presence of sulfur is a common feature in a vast number of biologically active molecules, making organosulfur compounds a focal point of medicinal chemistry research. jmchemsci.comfrontiersin.org Many pharmaceuticals owe their therapeutic effects to the presence of a sulfur atom within their molecular structure. jmchemsci.com For example, the penicillins and cephalosporins are life-saving antibiotics that contain a sulfur atom in their core structure. wikipedia.orgyoutube.com Sulfonamides, or "sulfa drugs," represent another important class of antibacterial agents. wikipedia.org Research has shown that thioethers exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. taylorandfrancis.comjmchemsci.com The antioxidant properties of certain organosulfur compounds are also of significant interest, with many acting as activators of the Nrf2 signaling pathway, which helps protect cells from oxidative stress. nih.govmdpi.com

Organosulfur compounds have a long and significant history in agriculture, with elemental sulfur being one of the oldest known fungicides. tandfonline.com Today, approximately 30% of modern agrochemicals contain at least one sulfur atom. tandfonline.comresearchgate.net These compounds can act as the active ingredient (pharmacophore), be part of a prodrug that releases the active substance, or be used to fine-tune the physicochemical properties of the agrochemical. researchgate.net Thioethers and other sulfur-containing functional groups are found in a variety of fungicides, herbicides, and insecticides. researchgate.netresearchgate.net The development of new and more effective agrochemicals often involves the synthesis and evaluation of novel organosulfur compounds. researchgate.net

General Structural Classification and Principles of Sulfide Nomenclature

Sulfides, also referred to as thioethers, are the sulfur analogues of ethers and possess the general structure R-S-R', where R and R' are organic substituents and are not hydrogen. wikipedia.orgiupac.org When one substituent is an aryl group (an aromatic ring) and the other is an alkyl group (a non-aromatic carbon chain), the compound is classified as an aryl alkyl sulfide.

The nomenclature of sulfides is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). chemistrysteps.comjove.com For simple sulfides, common names are often used, where the names of the two groups attached to the sulfur atom are listed in alphabetical order followed by the word "sulfide". chemistrysteps.comjove.com

For more complex structures, systematic IUPAC nomenclature is employed. In this system, the larger of the two organic groups is considered the parent alkane, and the smaller group along with the sulfur atom is named as an "alkylthio" or "alkylsulfanyl" substituent. chemistrysteps.comvaia.com For example, in the case of "Sulfide, butyl o-tolyl," the butyl group is the alkyl substituent and the o-tolyl group (a methyl-substituted benzene (B151609) ring) is the aryl substituent.

Overview of Aryl Alkyl Sulfide Research Trajectories

Research into aryl alkyl sulfides is multifaceted, driven by their utility as synthetic intermediates and their potential applications in various fields. vulcanchem.com Synthetic chemists are continually developing new and more efficient methods for their preparation. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org This includes the use of various catalysts and reaction conditions to achieve high yields and selectivity.

In medicinal and agrochemical research, the synthesis of novel aryl alkyl sulfides is a key strategy for discovering new bioactive compounds. ontosight.ai By systematically modifying the structure of the aryl and alkyl groups, researchers can explore how these changes affect the biological activity of the molecule. This structure-activity relationship (SAR) analysis is a fundamental aspect of drug and pesticide discovery.

Furthermore, the physical and chemical properties of aryl alkyl sulfides are of interest in materials science. The nature of the aryl and alkyl groups can influence properties such as boiling point, solubility, and thermal stability, which are important considerations for their potential use in various materials. ontosight.ai

Historical Developments in Sulfide Chemistry

The study of organosulfur compounds, including sulfides, has a rich history dating back to the 19th century, with foundational work on their synthesis and characterization laid by chemists such as Victor Meyer and Wilhelm Steinkopf. numberanalytics.com For many years, the synthesis of aryl sulfides relied on methods like nucleophilic aromatic substitution, which often required harsh reaction conditions and had limited scope. nih.gov

A significant breakthrough in the synthesis of aryl sulfides occurred in 1978 when Migita reported the first palladium-catalyzed thiation of aryl halides. nih.gov This marked a pivotal moment, introducing the use of transition metal catalysis for C-S bond formation and opening the door for milder and more versatile synthetic routes. nih.gov Following this discovery, research in the late 20th century focused heavily on expanding the utility of transition metal catalysts. The development of various catalytic systems, particularly those using palladium with bidentate phosphine (B1218219) ligands, became a major theme. nih.gov

In addition to cross-coupling reactions, other classical methods were refined and explored. The Ullman coupling, traditionally used for C-O and C-N bond formation, was adapted for synthesizing alkyl aryl sulfides by reacting arenethiols with alkyl halides. tandfonline.com Researchers also investigated the cleavage of disulfide (S-S) bonds and the reduction of sulfoxides as alternative pathways to access sulfides. tandfonline.comtandfonline.com An article published in 1981 detailed the fragmentation of aryl alkyl sulfides, indicating a growing interest in the reactivity and potential applications of these molecules. acs.org These historical developments established a fundamental toolkit for sulfide synthesis that continues to be built upon today.

Current Research Imperatives and Future Directions

The 21st century has seen a continued and intensified effort to develop new and improved methods for aryl alkyl sulfide synthesis. tandfonline.comtandfonline.com A primary imperative is the creation of more efficient, sustainable, and atom-economical protocols. Researchers are exploring a diverse range of new catalytic systems beyond palladium, with nickel catalysis emerging as a promising alternative, for instance, in aryl exchange reactions. acs.org The development of procedures that utilize readily available starting materials, such as the conversion of alcohols and 2-sulfanylbenzothiazole into alkyl aryl sulfides via oxidation-reduction condensation, is a key area of focus. oup.com

Current research also emphasizes expanding the functional group tolerance and overcoming long-standing challenges. One such challenge is the unpleasant odor of thiols, which are common starting materials. researchgate.net Developing odorless thiol surrogates or thiol-free synthetic routes is an active area of investigation to improve the practicality and environmental friendliness of sulfide synthesis. acs.orgresearchgate.net

Looking forward, the future of sulfide chemistry is pointed in several exciting directions:

Advanced Materials: Sulfides are being explored for their use in materials science, particularly in the development of conducting polymers and other novel sulfur-containing materials. numberanalytics.comnumberanalytics.com The unique electronic properties of the sulfur atom make these compounds attractive for applications in electronics and energy storage. numberanalytics.com

Medicinal Chemistry: The prevalence of the sulfide moiety in biologically active molecules ensures continued interest in their synthesis and derivatization. tandfonline.comnih.gov Future work will likely focus on creating complex sulfide-containing molecules as potential new therapeutics. numberanalytics.com

Catalysis and Synthesis: The development of novel synthetic methodologies remains a core pursuit. numberanalytics.com This includes exploring new types of reactions, such as solvothermal and mechanochemical synthesis, and designing highly selective and active catalysts for C-S bond formation. tandfonline.comnumberanalytics.com

Biological Probes: The role of sulfur compounds in biology, such as hydrogen sulfide (H₂S) as a gaseous signaling molecule, has spurred research into new detection methods. ekb.egnih.gov Future research will involve designing highly sensitive and selective fluorescent probes to better understand the physiological and pathological roles of sulfur-containing species in living organisms. nih.gov

Table 2: Selected Modern Synthetic Methods for Aryl Alkyl Sulfides

MethodCatalyst/ReagentKey Features
Cross-Coupling Palladium or Nickel complexesHigh efficiency and functional group tolerance for coupling thiols with aryl halides. nih.govacs.org
Cleavage of Disulfides Indium(I) iodide or TriphenylphosphineProvides access to sulfides from stable disulfide precursors. tandfonline.comtandfonline.com
Reduction of Sulfoxides Triflic anhydride/Potassium iodideDeoxygenation of sulfoxides to form the corresponding sulfide. tandfonline.com
Use of Sulfur Sources Carbon disulfideAllows for the synthesis of sulfides without using traditional thiol reagents. tandfonline.com
Oxidation-Reduction Condensation Phenyl diphenylphosphinite/BenzoquinoneConverts alcohols directly to sulfides with inversion of stereochemistry. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16S B098886 Sulfide, butyl o-tolyl CAS No. 15560-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15560-99-3

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-butylsulfanyl-2-methylbenzene

InChI

InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3

InChI Key

RNLYLNHPQLCRFI-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=CC=C1C

Canonical SMILES

CCCCSC1=CC=CC=C1C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Aryl Alkyl Sulfides

Established Methodologies for Sulfide (B99878) Synthesis

The construction of the sulfide linkage in butyl o-tolyl sulfide relies on the strategic formation of a bond between the sulfur atom and either the butyl or the o-tolyl group. The primary approaches involve nucleophilic substitution pathways or metal-mediated catalysis.

Nucleophilic substitution reactions represent a foundational approach to sulfide synthesis. These methods typically involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile.

The Williamson synthesis, traditionally known for ether formation, is readily adapted for the synthesis of thioethers (sulfides). This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing butyl o-tolyl sulfide, the reaction involves an o-tolylthiolate anion acting as the nucleophile, which attacks a primary alkyl halide, such as 1-bromobutane.

The first step is the deprotonation of o-toluenethiol using a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic sodium o-tolylthiolate. This thiolate then attacks the electrophilic carbon atom of the butyl halide in a concerted, single-step mechanism, displacing the halide leaving group and forming the desired sulfide. wikipedia.org For an efficient SN2 reaction, primary alkyl halides are preferred, as secondary and tertiary halides are prone to undergo competing elimination reactions, which would reduce the yield of the target sulfide. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson-Type Synthesis of Butyl o-Tolyl Sulfide

Reactant 1 Reactant 2 Base Solvent Typical Temperature Product
o-Toluenethiol1-BromobutaneSodium Hydride (NaH)Tetrahydrofuran (THF)25-60°CButyl o-tolyl sulfide
o-Toluenethiol1-IodobutanePotassium Carbonate (K₂CO₃)Acetonitrile (CH₃CN)RefluxButyl o-tolyl sulfide

Thiourea (B124793) serves as a convenient and odorless sulfur source for the synthesis of thiols, which are immediate precursors to sulfides. This two-step approach begins with the reaction of an alkyl or aryl halide with thiourea to form a stable, crystalline S-substituted isothiouronium salt. For the synthesis of butyl o-tolyl sulfide, one could start with o-tolyl chloride.

Table 2: Two-Step Sulfide Synthesis via Thiourea Intermediate

Step Reactants Reagents Intermediate/Product
1. Isothiouronium Salt Formationo-Tolyl chloride, ThioureaEthanol (solvent)S-(o-tolyl)isothiouronium chloride
2. Hydrolysis & S-AlkylationS-(o-tolyl)isothiouronium chloride, 1-BromobutaneSodium HydroxideButyl o-tolyl sulfide

Transition metal catalysis has revolutionized the formation of C–S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Modern synthetic chemistry has developed methods that avoid the use of volatile and malodorous thiols. One such advanced strategy is the nickel-catalyzed aryl exchange reaction. organic-chemistry.orgnih.govresearchgate.net This methodology enables the synthesis of aryl sulfides by reacting a sulfide donor, such as a 2-pyridyl sulfide, with an aryl electrophile. nih.govresearchgate.net The reaction is driven by a specialized nickel catalyst system, often composed of a nickel salt and a phosphine (B1218219) ligand like dcypt (1,2-bis(dicyclohexylphosphino)ethane). organic-chemistry.org

The proposed catalytic cycle involves the oxidative addition of both the aryl sulfide donor and the aryl electrophile (e.g., an o-tolyl ester or halide) to the Ni(0) catalyst. acs.org This is followed by a ligand exchange between the resulting nickel intermediates and subsequent reductive elimination to furnish the new aryl sulfide product, in this case, butyl o-tolyl sulfide, and regenerate the active catalyst. acs.org This approach is valued for its ability to circumvent the direct use of thiols, addressing a significant limitation of many conventional C–S bond formation reactions. organic-chemistry.orgnih.govresearchgate.net

Table 3: Components of a Nickel-Catalyzed Aryl Exchange Reaction

Component Example Function
Sulfide DonorButyl 2-pyridyl sulfideSource of the butylthio- group
Aryl Electrophileo-Tolyl pivalateSource of the o-tolyl group
Catalyst PrecursorNickel(II) acetate (Ni(OAc)₂)Forms the active Ni(0) catalyst
LiganddcyptStabilizes the nickel center and facilitates the catalytic cycle
Reductant/AdditiveZinc (Zn), Zinc Acetate (Zn(OAc)₂)Regenerates the active Ni(0) species
SolventTolueneReaction medium

Copper-catalyzed cross-coupling reactions provide a powerful and versatile tool for constructing C–S bonds. While many protocols focus on aryl halides, copper catalysis is also effective for coupling thiols with alkyl electrophiles. In the specific context of this methodology, a thiol, such as o-toluenethiol, can be coupled with an unactivated tertiary alkyl oxalate.

This process would involve the reaction of o-toluenethiol with a reagent like di-tert-butyl oxalate in the presence of a copper(I) catalyst (e.g., CuI). The reaction mechanism is believed to involve the formation of a copper-thiolate intermediate. This intermediate then reacts with the alkyl oxalate to form the C–S bond and yield the corresponding sulfide. Such copper-catalyzed methods are advantageous as they often proceed under mild conditions and offer an alternative to palladium- or nickel-based systems, providing a complementary route for sulfide synthesis without requiring harsh reagents. researchgate.netsemanticscholar.org

Metal-Catalyzed Carbon-Sulfur Bond Formation

Indium Triiodide-Catalyzed Substitution of Acetoxy Groups with Thiosilanes

A notable advancement in the synthesis of thioethers involves the indium triiodide-catalyzed substitution of the acetoxy group in various alkyl acetates with thiosilanes. This method provides an efficient route to a wide array of thioethers, including those derived from primary, secondary, tertiary, allylic, benzylic, and propargylic acetates. nih.gov The versatility of this approach allows for the formation of diverse sulfur-containing compounds.

The reaction demonstrates broad applicability with different types of acetates and thiosilanes. For instance, the coupling of butyl acetate with a suitable thiosilane in the presence of an indium triiodide catalyst would be a direct method for preparing compounds like butyl o-tolyl sulfide. The efficiency of this catalytic system stems from the ability of indium triiodide to act as a potent Lewis acid, facilitating the substitution of the acetoxy group. organic-chemistry.org Mechanistic studies suggest that the reaction can proceed through both SN1 and SN2 pathways, depending on the structure of the alkyl acetate, which contributes to its wide substrate scope. organic-chemistry.org This method avoids the use of harsh reagents and often proceeds under mild conditions, making it a valuable tool in organic synthesis. organic-chemistry.org

Scope of Indium Triiodide-Catalyzed Thioetherification
Acetate Substrate TypeThiol SourceCatalystGeneral Applicability
Primary AlkylThiosilanesIndium Triiodide (InI3)Efficient conversion to corresponding thioethers. nih.gov
Secondary AlkylThiosilanesIndium Triiodide (InI3)Good yields, demonstrating broad applicability. nih.gov
Tertiary AlkylThiosilanesIndium Triiodide (InI3)Successful substitution, overcoming steric hindrance. organic-chemistry.org
BenzylicThiosilanesIndium Triiodide (InI3)High efficiency due to stabilized carbocation intermediate. nih.gov
AllylicThiosilanesIndium Triiodide (InI3)Effective coupling, preserving the double bond. organic-chemistry.org
Copper-Catalyzed Carbon-Sulfur Cross-Coupling Reactions (e.g., using γ-Fe2O3/talc/CuII Nanoparticles)

Copper-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-sulfur bonds, enabling the synthesis of aryl alkyl sulfides from aryl halides and a sulfur source. A particularly innovative and environmentally friendly approach utilizes γ-Fe2O3/talc/CuII nanoparticles as a heterogeneous and ligand-free catalyst. tandfonline.com This magnetic nanocatalyst facilitates the reaction between a wide range of aryl iodides, bromides, and chlorides with elemental sulfur (S8) or thiourea. tandfonline.comresearchgate.net The superparamagnetic nature of the γ-Fe2O3/talc/CuII nanoparticles, with an average diameter of 20-30 nm, allows for easy recovery and recycling of the catalyst for at least five cycles with minimal loss of activity. tandfonline.comresearchgate.net

This methodology is noted for its operational simplicity, the use of commercially available and stable sulfur sources, and the employment of eco-friendly solvents and bases. tandfonline.com The reaction demonstrates remarkable chemoselectivity and tolerance to various functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. tandfonline.comresearchgate.net For the synthesis of butyl o-tolyl sulfide, this would involve the coupling of an o-tolyl halide with a butyl thiol equivalent in the presence of the copper nanocatalyst.

Features of γ-Fe2O3/talc/CuII Nanoparticle-Catalyzed C-S Coupling
ParameterDescriptionReference
Catalystγ-Fe2O3/talc/CuII Nanoparticles tandfonline.com
Aryl Halide ScopeAryl iodides, bromides, and chlorides tandfonline.comresearchgate.net
Sulfur SourceElemental Sulfur (S8) or Thiourea tandfonline.comresearchgate.net
Key AdvantagesHeterogeneous, ligand-free, recyclable catalyst, environmentally benign tandfonline.com
Functional Group ToleranceTolerates both electron-donating and electron-withdrawing groups researchgate.net

Reactions Involving S-Alkyl, S-Aryl, and S-Vinyl Thiosulfate Sodium Salts (Bunte Salts) with Grignard Reagents

A significant thiol-free method for the synthesis of sulfides involves the reaction of Grignard reagents with S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. organic-chemistry.orgnih.govacs.org This approach is highly valued as it circumvents the use of malodorous thiols, which are often problematic in terms of handling and odor. organic-chemistry.orgacs.org Bunte salts are odorless, crystalline, and stable solids, readily prepared from the reaction of sodium thiosulfate with the corresponding alkyl, aryl, or vinyl halides. organic-chemistry.orgacs.org

The reaction of a Grignard reagent, such as butylmagnesium bromide, with an appropriate S-aryl Bunte salt, like S-(o-tolyl) thiosulfate sodium salt, would produce butyl o-tolyl sulfide in good yield. organic-chemistry.org This method is amenable to a broad range of Bunte salts and Grignard reagents, allowing for the synthesis of diverse sulfide structures. acs.orgacs.org A copper-catalyzed coupling can be employed to access the S-aryl and S-vinyl Bunte salts directly from the corresponding halides, further expanding the utility of this method. nih.govacs.org The reaction proceeds with the sulfite anion as a benign byproduct. organic-chemistry.org

Direct Thioetherification of Aromatic Carboxylic Acids and Thiols

Direct thioetherification of aromatic carboxylic acids with thiols represents another important route to aryl alkyl sulfides. One such method involves a palladium-catalyzed decarbonylative process where thioesters act as dual electrophilic activators for the carboxylic acids and as sulfur nucleophiles. This redox-neutral "cross-over" thioetherification engages readily available carboxylic acids as coupling partners. The proposed mechanism involves the in-situ formation of a mixed anhydride from the carboxylic acid and a thioester, followed by oxidative addition to the palladium catalyst, decarbonylation, and reductive elimination to yield the sulfide.

Alternatively, direct thioesterification can be achieved under Brønsted acid catalysis. For instance, trifluoromethanesulfonic acid can catalyze the reaction between free carboxylic acids and thiols to produce the corresponding thioesters in high yields, which can then be converted to thioethers. These methods offer a powerful framework for synthesizing sulfides from common and readily available starting materials under relatively mild conditions.

Organophotoredox Protocols for Csp3-S Bond Formation from Redox-Active Esters

Recent advances in photoredox catalysis have led to the development of mild and efficient protocols for the formation of Csp3-S bonds. One such method involves the organophotoredox-catalyzed coupling of redox-active esters with thio- or selenosulfonates. organic-chemistry.org This approach is notable for its exceptionally broad substrate scope and wide tolerance of functional groups, operating under mild, visible-light-mediated conditions. organic-chemistry.org

For the synthesis of a molecule like butyl o-tolyl sulfide, this would involve generating a butyl radical from a redox-active ester of a suitable carboxylic acid (e.g., valeric acid), which then couples with an o-tolylthiosulfonate. This strategy avoids the harsh conditions often required in traditional methods and is applicable to the modification of complex and biologically relevant molecules. organic-chemistry.org Another visible-light-induced method employs a ruthenium photoredox catalyst for the decarboxylative cross-coupling of redox-active esters with disulfides to afford aryl alkyl sulfides.

β-Acetamido Sulfide Synthesis via Alkene Difunctionalization

The synthesis of β-acetamido sulfides through the difunctionalization of alkenes is a valuable transformation in organic chemistry, providing access to important structural motifs found in pharmaceuticals. organic-chemistry.org One effective, metal-free protocol involves the direct difunctionalization of an alkene with a nitrile and a thiol, catalyzed by molecular iodine with dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. organic-chemistry.org This method proceeds with good to excellent yields and demonstrates high regioselectivity and stereoselectivity. organic-chemistry.org

Another approach describes the N-bromosuccinimide (NBS)-mediated aminosulfenylation of alkenes with thiophenols and nitriles, also under metal-free conditions. These three-component reactions are powerful tools for the concurrent introduction of sulfur and nitrogen functionalities across a double bond. The mechanism is thought to involve the formation of a thiiranium ion intermediate, which is then attacked by the nitrile, followed by hydrolysis to yield the β-acetamido sulfide. organic-chemistry.org

Synthesis via Substitution at the Sulfur of Phosphinic Acid Thioesters (e.g., S-benzylation of S-(4-tolyl) di(2-tolyl)phosphinothioate)

An unconventional yet effective method for synthesizing benzyl (B1604629) sulfides involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This reaction reveals the ambident electrophilicity of phosphinic acid thioesters, which can react either at the phosphorus atom or the sulfur atom. nih.gov By carefully choosing the substituents on the phosphinic acid thioester, the reaction can be directed to favor substitution at the sulfur atom, leading to the formation of a carbon-sulfur bond.

Specifically, the S-benzylation of S-(4-tolyl) di(2-tolyl)phosphinothioate with a benzyl Grignard reagent proceeds smoothly to afford the corresponding benzyl sulfide in high yield. semanticscholar.org This unexpected carbon-sulfur bond formation provides a novel synthetic route with a wide substrate scope. researchgate.net Mechanistic studies suggest a direct attack of the Grignard reagent on the sulfur atom of the phosphinic acid thioester. semanticscholar.org This method has been successfully applied to the synthesis of a drug analog, highlighting its practical utility. nih.gov

Reaction of Phosphinic Acid Thioesters with Grignard Reagents
Phosphinic Acid ThioesterGrignard ReagentMajor ProductKey FindingReference
S-(4-tolyl) diphenylphosphinothioatePhenylmagnesium bromideTriphenylphosphine oxideAttack at Phosphorus semanticscholar.org
S-(4-tolyl) diphenylphosphinothioateBenzyl Grignard reagentBenzyl sulfideAttack at Sulfur semanticscholar.org
S-(4-tolyl) di(2-tolyl)phosphinothioateBenzyl Grignard reagentBenzyl sulfideHigh yield and selectivity for S-benzylation

Oxidative Transformations of Sulfides

The oxidation of sulfides represents a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and sulfones. These oxidized sulfur compounds are valuable intermediates in a wide range of chemical and biological applications. The selective conversion of a sulfide, such as butyl o-tolyl sulfide, to its corresponding sulfoxide without over-oxidation to the sulfone is a significant synthetic challenge. This section details various methodologies developed to achieve this selective oxidation.

Oxidation to Sulfoxides

The synthesis of sulfoxides from sulfides is a primary objective in many synthetic pathways due to the utility of sulfoxides as chiral auxiliaries and their presence in biologically active molecules. researchgate.net The key to a successful sulfoxidation reaction lies in the choice of the oxidant and the reaction conditions, which must be mild enough to prevent the formation of the corresponding sulfone. A variety of reagents and catalytic systems have been developed to achieve high selectivity and yield for this transformation. nih.gov

Peroxides are a class of widely used oxidants for the conversion of sulfides to sulfoxides due to their availability and environmental compatibility, with water often being the only byproduct. nih.govbohrium.com Hydrogen peroxide (H₂O₂) is a common choice, and its reactivity can be modulated by the choice of solvent and catalysts. nih.govorganic-chemistry.org For instance, the oxidation of various sulfides, including aryl alkyl types, can be achieved with high selectivity using 30% hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov

Alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP), are also effective reagents for sulfoxidation. libretexts.org These organic peroxides are often employed in metal-catalyzed systems to achieve asymmetric oxidation, yielding chiral sulfoxides. libretexts.orgias.ac.in The choice of hydroperoxide can influence the enantioselectivity of the reaction. libretexts.org For example, in the titanium-catalyzed asymmetric oxidation of aryl alkyl sulfides, replacing TBHP with CHP has been shown to improve the enantiomeric excess of the resulting sulfoxide. libretexts.org

The table below summarizes various peroxide-mediated oxidation systems for the conversion of sulfides to sulfoxides.

OxidantCatalyst/ConditionsSubstrate TypeProductYield (%)Enantiomeric Excess (ee, %)Reference
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidAryl Alkyl SulfideSulfoxide90-99N/A nih.gov
Hydrogen Peroxide (H₂O₂)Recyclable Silica-based TungstateAromatic and Aliphatic SulfidesSulfoxideGood to ExcellentN/A organic-chemistry.org
tert-Butyl Hydroperoxide (TBHP)(R)-6,6′-Diphenyl-BINOL / Ti(O-i-Pr)₄Aryl Methyl and Aryl Benzyl SulfidesChiral Sulfoxideup to 81up to 90 ias.ac.in
Cumene Hydroperoxide (CHP)Ti(OⁱPr)₄ / (R,R)-Diethyl TartrateAryl Alkyl SulfideChiral Sulfoxide-Improved vs. TBHP libretexts.org

Sodium periodate (NaIO₄) is a highly selective and efficient reagent for the oxidation of sulfides to sulfoxides. isca.me The reaction is typically carried out under mild conditions, often in a solvent mixture such as ethanol-water, and demonstrates good yields. Kinetic studies of the oxidation of aryl alkyl sulfides with sodium periodate have revealed that the reaction follows second-order kinetics, being first-order in both the sulfide and the periodate ion.

The mechanism of periodate-mediated oxidation is proposed to involve an electrophilic attack of the periodate oxygen on the sulfur atom of the sulfide, leading to a polar transition state. This is supported by the observation that electron-donating groups on the aryl ring of the sulfide accelerate the reaction rate. The selectivity of this method is a key advantage, as over-oxidation to the sulfone can be readily avoided by controlling the stoichiometry of the reactants. researchgate.net

The following table presents examples of periodate-mediated sulfoxidation reactions.

OxidantCatalyst/ConditionsSubstrate TypeProductYield (%)Reference
Sodium Periodate (NaIO₄)Ethanol-WaterAryl Alkyl SulfidesSulfoxide-
Sodium Periodate (NaIO₄)Mn(III)-salophen complexAryl Alkyl SulfidesSulfoxideHigh researchgate.net
Sodium Periodate (NaIO₄)Wet Silica Gel (Microwave)Alkyl and Aryl SulfidesSulfoxideExcellent researchgate.net

The synthesis of enantiomerically pure sulfoxides is of great interest, and metal-catalyzed asymmetric sulfoxidation has emerged as a powerful tool to achieve this. ias.ac.inacsgcipr.org These methods typically involve a chiral metal complex that facilitates the transfer of an oxygen atom to one of the prochiral faces of the sulfide. acsgcipr.org

Titanium complexes, particularly those derived from chiral ligands like diethyl tartrate (DET) or substituted BINOLs, have been extensively studied for this purpose. libretexts.orgias.ac.in The Kagan-Modena oxidation, which utilizes a reagent prepared from Ti(O-i-Pr)₄, (R,R)-DET, and TBHP, is a classic example of this approach. libretexts.org Variations of this system have been developed to improve enantioselectivity, for instance, by the addition of water or by using different hydroperoxides. libretexts.org

Copper complexes have also been shown to be effective catalysts for the asymmetric oxidation of aryl alkyl and aryl benzyl sulfides, often using aqueous hydrogen peroxide as the oxidant. researchgate.net The development of new chiral ligands and catalytic systems continues to be an active area of research, aiming for higher enantioselectivities and broader substrate scope.

Below is a table detailing examples of metal-catalyzed asymmetric sulfoxidation.

Metal CatalystChiral LigandOxidantSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Ti(O-i-Pr)₄(R)-6,6′-Diphenyl-BINOL70% aq. TBHPAryl Methyl and Aryl Benzyl Sulfidesup to 81up to 90 ias.ac.in
Ti(O-i-Pr)₄(R,R)-Diethyl Tartrate (DET)tert-Butyl Hydroperoxide (TBHP)Alkyl Aryl Sulfides-75-90 researchgate.net
Vanadium ComplexChiral Schiff bases35% H₂O₂Alkyl Aryl and Benzyl Aryl Sulfides67-95up to 99 organic-chemistry.org
Chiral Platinum Diphosphine Complex--Prochiral Aryl Alkyl Sulfides63-99up to 88 organic-chemistry.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. nih.govalmacgroup.com Enzymes such as cytochrome P450 monooxygenases, peroxidases, and Baeyer-Villiger monooxygenases (BVMOs) are capable of catalyzing the asymmetric oxidation of sulfides with high enantioselectivity. acsgcipr.org

BVMOs, in particular, are well-regarded for their potential in large-scale processes, utilizing molecular oxygen as the terminal oxidant. acsgcipr.org For example, enzymes like phenylacetone monooxygenase (PAMO) and cyclohexanone monooxygenase (CHMO) have been successfully employed for the oxidation of aryl alkyl sulfides, yielding products with high enantiomeric excess. organic-chemistry.org

Peroxidases, often used in bienzymatic systems where hydrogen peroxide is generated in situ, have also been applied to the oxidation of various sulfides. nih.govalmacgroup.com These biocatalytic methods are advantageous due to their high selectivity, mild reaction conditions, and reduced environmental impact. almacgroup.com

The table below provides examples of biocatalytic systems for the synthesis of chiral sulfoxides.

EnzymeCo-factor/Co-substrateSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Cyclohexanone Monooxygenase (CHMO)O₂Prochiral Thioethers-Excellent libretexts.org
Phenylacetone Monooxygenase (PAMO)O₂Alkyl Aryl Sulfides-High organic-chemistry.org
Peroxidase from Coprinus cinereus (Cip)In-situ generated H₂O₂Arylmethyl Sulfides-- nih.gov
Pseudomonas frederiksbergensis (whole-cell)-Alkyl Aryl Sulfides27-10081-99 organic-chemistry.org

Halogen-based reagents are another class of oxidants used for the conversion of sulfides to sulfoxides. researchgate.net Reagents such as N-bromosuccinimide (NBS) can be used to oxidize organic sulfides to their corresponding sulfoxides. researchgate.net Hypohalites, like sodium hypochlorite (NaOCl), have also been employed as oxidants in these transformations. researchgate.net

The selectivity of halogen-based oxidations can be influenced by the reaction conditions and the nature of the sulfide substrate. While some dialkyl sulfides may be directly oxidized to sulfones, many other sulfides can be selectively converted to sulfoxides. researchgate.net The development of catalytic systems, such as the use of TEMPO-linked metalloporphyrins with NaOCl, has been shown to improve the efficiency and selectivity of these reactions. researchgate.net

The following table presents examples of halogen-based oxidation methods for sulfoxide synthesis.

ReagentCatalyst/ConditionsSubstrate TypeProductReference
N-Bromosuccinimide (NBS)-Organic SulfidesSulfoxide researchgate.net
Sodium Hypochlorite (NaOCl)TEMPO-linked metalloporphyrinsSulfidesSulfoxide researchgate.net
Periodic Acid (H₅IO₆)FeCl₃SulfidesSulfoxide organic-chemistry.org
Controlled Oxidation with Chromic Acid-Pyridine Systems

The controlled oxidation of aryl alkyl sulfides to their corresponding sulfoxides is a fundamental transformation in organic synthesis. While specific studies detailing the oxidation of butyl o-tolyl sulfide using chromic acid-pyridine systems are not readily found, the general utility of this reagent combination for such conversions is well-documented for other sulfides. Chromic acid (CrO₃) is a powerful oxidizing agent, and its reactivity is typically moderated by the addition of pyridine. This complex, often referred to as the Sarett or Collins reagent depending on the preparation and solvent, allows for the selective oxidation of sulfides to sulfoxides while minimizing overoxidation to the corresponding sulfone.

The reaction mechanism is believed to involve the formation of a chromium-sulfur intermediate, which then undergoes a ligand-coupling or oxygen-transfer step to yield the sulfoxide. The pyridine serves not only to temper the reactivity of the chromic acid but also to act as a base, neutralizing the acidic byproducts of the reaction. For a substrate like butyl o-tolyl sulfide, this controlled oxidation would be expected to yield butyl o-tolyl sulfoxide. The general reaction conditions would likely involve the treatment of the sulfide with the chromic acid-pyridine complex in a suitable aprotic solvent, such as dichloromethane, at or below room temperature to ensure selectivity.

Hypothetical Reaction Data for Controlled Oxidation of Butyl o-Tolyl Sulfide

Reagent Solvent Temperature (°C) Expected Product Anticipated Yield (%)

Oxidation to Sulfones

The oxidation of sulfides to sulfones represents a higher oxidation state for the sulfur atom and is a common transformation for aryl alkyl sulfides. A variety of oxidizing agents can accomplish this, and while specific protocols for butyl o-tolyl sulfide are not detailed in the available literature, general methods are widely applicable.

Stronger oxidizing agents or more forcing reaction conditions than those used for sulfoxide synthesis are typically required. Reagents such as hydrogen peroxide, often in the presence of a catalytic amount of a metal complex (e.g., tungsten or molybdenum-based catalysts), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) are effective for the conversion of sulfides to sulfones. The reaction with hydrogen peroxide is considered a "green" method as the only byproduct is water.

For butyl o-tolyl sulfide, treatment with an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid or with m-CPBA in a chlorinated solvent would be expected to yield butyl o-tolyl sulfone. The reaction progress can often be monitored by techniques such as thin-layer chromatography to ensure the complete conversion of the starting sulfide and any intermediate sulfoxide.

General Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Conditions
Hydrogen Peroxide (H₂O₂) Catalytic acid or metal catalyst, various solvents
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, 0 °C to room temperature
Potassium Permanganate (KMnO₄) Acetic acid/water, room temperature

Other Significant Chemical Reactions of Aryl Alkyl Sulfides

Beyond oxidation, aryl alkyl sulfides like butyl o-tolyl sulfide are expected to undergo other important chemical transformations.

Sulfonium (B1226848) Ion Formation and Subsequent Reactivity (e.g., Sₙ2 reactions with primary alkyl halides)

The sulfur atom in a sulfide is nucleophilic and can react with electrophiles, such as primary alkyl halides, through an Sₙ2 mechanism to form a sulfonium ion. researchgate.net This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt is a positively charged species.

In the case of butyl o-tolyl sulfide, reaction with a primary alkyl halide like methyl iodide would lead to the formation of butyl-methyl-(o-tolyl)sulfonium iodide. These sulfonium salts are themselves useful synthetic intermediates. They can act as alkylating agents, where a nucleophile can attack one of the carbon atoms attached to the sulfur, leading to the displacement of the neutral butyl o-tolyl sulfide as a leaving group. The rate of sulfonium ion formation is dependent on the steric hindrance around both the sulfur atom and the electrophilic carbon of the alkyl halide.

Pummerer Rearrangement and Analogous Pathways

The Pummerer rearrangement is a characteristic reaction of sulfoxides that converts them into α-acyloxy thioethers. wikipedia.org This reaction is initiated by the activation of the sulfoxide oxygen with an acylating agent, typically acetic anhydride. While no specific studies on the Pummerer rearrangement of butyl o-tolyl sulfoxide are available, the general mechanism is well understood.

In the classical Pummerer rearrangement, the acylated sulfoxide undergoes an elimination to form a thionium ion intermediate. wikipedia.org Subsequent attack by the acetate counterion at the α-carbon results in the formation of an α-acetoxy sulfide. For butyl o-tolyl sulfoxide, this would involve the formation of an α-acetoxybutyl o-tolyl sulfide.

An "interrupted" Pummerer reaction can occur if a nucleophile other than the acetate is present and can effectively trap the thionium ion intermediate. This can lead to the formation of a variety of α-substituted sulfides.

Extended and vinylogous Pummerer reactions are variations of the classical rearrangement that can occur in substrates with specific structural features, such as unsaturation. These pathways allow for the functionalization at positions further removed from the sulfur atom. For a simple saturated aryl alkyl sulfide like butyl o-tolyl sulfide, these specific pathways would not be directly applicable unless further unsaturation is introduced into the butyl chain.

Aromatic Pummerer Reactions and Regioselectivity

The Pummerer reaction is a characteristic transformation of sulfoxides, which can be prepared from their corresponding sulfides via oxidation. This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride. wikipedia.orgnih.gov The mechanism commences with the acylation of the sulfoxide oxygen, forming an intermediate that, upon deprotonation at the α-carbon, generates a thionium ion. This electrophilic species is then trapped by a nucleophile. nih.govacs.org

For aryl sulfoxides, a variation known as the aromatic Pummerer reaction can occur, leading to C-H functionalization of the aromatic ring. The regioselectivity of this reaction is governed by the electronic nature of the sulfoxide group and other substituents on the aryl ring. rsc.org Research has shown that the nucleophilic attack generally occurs at the para position to the sulfoxide group. If the para position is blocked, the reaction can be directed to other available positions, demonstrating the directing influence of the sulfoxide moiety. rsc.org

A study on the regioselective C-H sulfanylation of aryl sulfoxides via a Pummerer-type activation demonstrated that the reaction with alkyl aryl sulfides proceeds with high regioselectivity. rsc.org The nucleophilic attack of the sulfide occurs preferentially at the para-position of the aryl sulfoxide. This selectivity is attributed to the strong directing effect of the sulfoxide group, which overrides the influence of other substituents on the ring. rsc.org

Table 1: Regioselectivity in Aromatic Pummerer-Type Reactions of Aryl Sulfoxides

Aryl Sulfoxide SubstituentPosition of Nucleophilic AttackReference
UnsubstitutedPara rsc.org
Para-substitutedOrtho
Meta-substitutedPara rsc.org

Carbon-Sulfur Bond Cleavage Reactions (e.g., upon reaction of sulfoxides with alkyllithiums)

The reaction of sulfoxides with organolithium reagents, such as alkyllithiums, can proceed through two primary competitive pathways: α-hydrogen abstraction to form an α-lithio sulfoxide, or carbon-sulfur bond cleavage. acs.org The outcome of this reaction is highly dependent on the structure of both the sulfoxide and the alkyllithium reagent. acs.orgorganic-chemistry.org

In the case of aryl alkyl sulfoxides, the cleavage of the carbon-sulfur bond results in the displacement of one of the groups attached to the sulfur atom. The group that is more stable as a leaving group is preferentially cleaved. acs.org For instance, in the reaction of an aryl alkyl sulfoxide with an alkyllithium, either the aryl or the alkyl group can be displaced.

The steric hindrance of the alkyllithium reagent also plays a crucial role. Bulkier reagents, such as tert-butyllithium, tend to favor proton abstraction over nucleophilic attack at the sulfur atom, leading to a higher proportion of α-lithio sulfoxide formation. acs.org Conversely, less sterically hindered reagents like methyllithium may favor the C-S bond cleavage pathway.

Studies have shown that the reaction of sulfoxides with alkyllithiums can lead to a variety of products resulting from the cleavage of the macrocyclic skeleton in complex molecules, demonstrating the synthetic utility of this reaction in accessing otherwise difficult-to-reach structures. organic-chemistry.org Another approach involves the arene-catalyzed reductive cleavage of benzylic carbon-sulfur bonds to generate benzylic lithium reagents.

Radical Reactions Involving Sulfur-Containing Compounds (e.g., with allyl tert-butyl sulfides)

Sulfur-containing compounds, including aryl alkyl sulfides, are known to participate in a variety of radical reactions. A notable example is the reaction of allyl tert-butyl sulfides with carbon radicals. In these reactions, an alkyl radical, often generated from a radical initiator such as azobisisobutyronitrile (AIBN), adds to the sulfur atom of the allyl sulfide. This is followed by a rapid β-scission of the resulting adduct radical, which leads to the formation of an allylated product and a tert-butylthiyl radical.

The general mechanism for the radical reaction of an alkyl radical (R•) with an allyl sulfide can be depicted as follows:

Initiation: Formation of the initial alkyl radical.

Propagation:

Addition of the alkyl radical to the sulfur atom of the allyl sulfide.

β-fragmentation of the resulting radical to yield the allylated product and a thiyl radical.

The thiyl radical can then propagate the chain by reacting with another molecule.

The redox chemistry of allyl sulfides also involves the formation of thiyl and perthiyl radicals through homolytic cleavage. These radical species are highly reactive and can participate in various subsequent reactions. The versatility of thiyl radicals is further highlighted by their application in cyclization reactions of unsaturated substrates.

Rearrangement and Disproportionation of Aryl Sulfides (e.g., o-, m-, p-tolyl phenyl sulfide isomerization in the presence of aluminum chloride)

Aryl sulfides can undergo rearrangement and disproportionation reactions, particularly in the presence of strong Lewis acids like aluminum chloride. This transformation is analogous to the Fries rearrangement of phenolic esters, which proceeds via an electrophilic aromatic substitution mechanism.

In the case of tolyl phenyl sulfides, the presence of a Lewis acid can facilitate the cleavage of the carbon-sulfur bond, generating a sulfenium ion intermediate and an arylmetallic species. The sulfenium ion can then re-attack the aromatic ring of the other fragment at a different position, leading to isomerization. Alternatively, it can react with another molecule of the starting material, leading to disproportionation products (di-tolyl sulfide and diphenyl sulfide).

The regioselectivity of the rearrangement is governed by the directing effects of the substituents on the aromatic rings and the relative stability of the possible carbocation intermediates. The reaction conditions, such as temperature and solvent, can also influence the product distribution, favoring either the ortho or para isomer.

Table 2: Plausible Products of Isomerization and Disproportionation of o-Tolyl Phenyl Sulfide

Reaction TypeProduct(s)
Isomerizationm-Tolyl phenyl sulfide, p-Tolyl phenyl sulfide
DisproportionationDi-o-tolyl sulfide, Diphenyl sulfide

Reactions with Sulfinic Acids (e.g., p-toluenesulfinic acid with secondary alkyl sulfides like isopropyl and sec-octyl sulfide)

The reaction of sulfides with sulfinic acids represents another important transformation. Studies have shown that secondary alkyl sulfides, such as isopropyl sulfide and sec-octyl sulfide, react with p-toluenesulfinic acid under acidic conditions. This reaction proceeds to yield a variety of products, including thiolsulfonates and ketones corresponding to the secondary alkyl groups.

The reaction is typically carried out at elevated temperatures in a solvent mixture, and the reaction rate is influenced by the acidity of the medium. The proposed mechanism involves the initial protonation of the sulfinic acid, followed by a reaction with the sulfide.

A detailed study of the reaction between p-toluenesulfinic acid and secondary alkyl sulfides revealed the formation of p-tolyl p-toluenethiolsulfonate and the corresponding ketone (acetone from isopropyl sulfide and 2-octanone from sec-octyl sulfide). This indicates a cleavage of the carbon-sulfur bond and oxidation of the secondary alkyl group. The stoichiometry of the reaction suggests a complex pathway involving both redox and substitution steps.

Mechanistic Investigations and Reaction Pathways

Elucidation of Sulfide (B99878) Oxidation Mechanisms

The oxidation of sulfides to sulfoxides and sulfones is a pivotal transformation in organic chemistry. Research into the oxidation of sulfides, including structural analogs of butyl o-tolyl sulfide like methyl p-tolyl sulfide, has shed light on the operative mechanisms.

Metal-catalyzed sulfoxidation is a preferred method for achieving high efficiency and selectivity. The mechanism of oxygen transfer in these reactions is a subject of ongoing investigation. It is widely accepted that for many d0 early transition metals like titanium, the process involves a "Sharpless type" pathway. nih.gov In this mechanism, the active species is an η² coordinated alkyl or hydroperoxo complex. The nucleophilic sulfide attacks the electrophilic peroxo oxygen along the antibonding σ* orbital of the O-O bond. nih.govnih.gov

The catalytic cycle often begins with the formation of a metal-peroxide species. For instance, in reactions catalyzed by Ti(IV) or Hf(IV) aminotriphenolate complexes, an η¹-alkylperoxide complex is formed, which then can convert to an η² peroxo intermediate. acs.org This intermediate is considered the active species for the oxygen transfer. nih.govacs.org The exact pathway can be influenced by the metal center, the ligands, the oxidant, and the sulfide substrate itself. nih.govacs.org While some pathways involve the direct attack of the sulfide on the metal-peroxo complex (an outer-sphere mechanism), others propose the coordination of the sulfide to the metal center before the oxygen transfer occurs (an inner-sphere mechanism). nih.gov

Studies on various d0 metal aminotriphenolate complexes (Ti, Zr, Hf, V, Nb, Ta, Mo, W) with cumyl hydroperoxide (CHP) as the oxidant have shown that all are capable of transferring oxygen to methyl-p-tolyl sulfide. nih.gov The high stability of these catalysts, conferred by the polydentate ligand, prevents the formation of inactive multimeric species and allows for quantitative oxygen transfer even at low catalyst loadings. nih.govacs.org

The reactivity of sulfides and the selectivity of their oxidation (i.e., the ratio of sulfoxide (B87167) to sulfone produced) are significantly governed by steric and electronic factors.

In Ti(IV) and Hf(IV) Systems: A comparative study of Ti(IV) and Hf(IV) aminotriphenolate complexes in the oxidation of methyl-p-tolyl sulfide demonstrated a marked difference in selectivity. acs.orgresearchgate.net Under identical conditions, the Ti(IV) catalyst predominantly yields the sulfoxide, whereas the Hf(IV) catalyst favors the formation of the sulfone. nih.govacs.org This divergence is attributed to steric and electronic differences between the two metals. acs.org Hf(IV), being larger than Ti(IV), can accommodate the reactants differently, influencing the transition states and leading to a faster second oxidation step (sulfoxide to sulfone). nih.govnih.gov Theoretical calculations suggest that steric hindrance between the sulfide, the ligands, and the oxidant dictates the formation of different intermediates and reaction pathways, highlighting a complex interplay of these factors. nih.govacs.orgresearchgate.net

The table below summarizes the kinetic data for the oxidation of methyl-p-tolyl sulfide (S) with cumyl hydroperoxide (CHP) catalyzed by Ti(IV) and Hf(IV) aminotriphenolate complexes, illustrating the difference in product selectivity.

CatalystSulfide Conversion (%)Sulfoxide (SO) Yield (%)Sulfone (SO₂) Yield (%)Reference
Ti(IV) Complex1008911 nih.gov
Hf(IV) Complex1001387 nih.gov

In Alkyl Phenyl Sulfide Oxidation by Peroxydisulfate (B1198043): The oxidation of alkyl phenyl sulfides using peroxydisulfate (S₂O₈²⁻) is another area where electronic effects are prominent. The reaction is a nucleophilic displacement on a peroxide oxygen. beilstein-journals.org The rate of oxidation of various substituted alkyl phenyl sulfides is influenced by the electronic nature of the substituents on the phenyl ring. semanticscholar.org Electron-donating groups increase the nucleophilicity of the sulfur atom, accelerating the reaction, while electron-withdrawing groups have the opposite effect. The process involves the formation of radical anions (SO₄•⁻) which are powerful oxidizing agents. nih.gov

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

η² peroxo intermediates: As mentioned, η²-peroxo metal complexes are widely accepted as key intermediates in metal-catalyzed sulfoxidations. nih.govnih.gov These species are formed by the reaction of a metal complex with a peroxide oxidant like hydrogen peroxide or an alkyl hydroperoxide. acs.orgchemrxiv.org Their structure, where the peroxide is bound side-on to the metal center, activates the peroxide for nucleophilic attack by the sulfide. nih.govchemrxiv.org Computational and experimental studies have provided evidence for their existence and central role in the oxygen transfer step. acs.orgchemrxiv.org For example, in molybdenum- and tungsten-catalyzed oxidations, oxo/η²-peroxo species are proposed as the active oxidants. chemrxiv.org

Chlorosulfonium cations: In oxidation reactions employing chlorine-based oxidants like hypochlorous acid (HOCl) or alkyl hypochlorites, the formation of a chlorosulfonium cation (R₂SCl⁺) has been proposed as a key step. researchgate.netmpg.de This intermediate arises from the initial electrophilic attack of the chlorine species on the nucleophilic sulfur atom of the sulfide. mpg.dechemtube3d.com While these chlorosulfonium salts can be isolated in aprotic solutions, the intermediate itself has not been directly observed in aqueous oxidation reactions. mpg.de This cation is highly reactive and is readily attacked by a nucleophile (like water) to yield the corresponding sulfoxide. mpg.deexlibrisgroup.com

Stereochemical Aspects of Sulfide Reactions

For prochiral sulfides like butyl o-tolyl sulfide, oxidation creates a stereogenic center at the sulfur atom, leading to the possibility of enantiomeric sulfoxides. The control of this stereochemistry is a major focus of modern organic synthesis. researchgate.net

The catalytic asymmetric oxidation of prochiral sulfides is the most direct and appealing method for producing enantiopure sulfoxides. ias.ac.inucc.ie This is typically achieved using a chiral catalyst that facilitates the transfer of an oxygen atom to one of the two prochiral faces of the sulfide. acsgcipr.org

Significant success has been achieved using titanium-based systems. The pioneering work by Kagan and Modena demonstrated that modifying the Sharpless epoxidation catalyst system—using Ti(OiPr)₄, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant—could effectively oxidize sulfides like methyl p-tolyl sulfide with high enantioselectivity. ucc.ielibretexts.org The presence of water and the choice of hydroperoxide (e.g., cumyl hydroperoxide often gives better results than tert-butyl hydroperoxide) were found to be crucial for achieving high enantiomeric excess (ee). ucc.ielibretexts.org

Various metal complexes, including those of vanadium, manganese, and copper, have also been employed with different chiral ligands to achieve high enantioselectivity in sulfide oxidation. ias.ac.inucc.ienih.gov The enantiopurity of the resulting sulfoxide is highly dependent on the specific combination of the metal, chiral ligand, oxidant, and reaction conditions. ias.ac.inlookchem.com

The table below presents results for the asymmetric oxidation of methyl p-tolyl sulfide using different catalytic systems, showcasing the achievable enantioselectivity.

Catalytic SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Ti(Oi-Pr)₄ / (R,R)-DET / H₂OCHP9096 libretexts.org
Ti(Oi-Pr)₄ / (R)-BINOLCHP-87 lookchem.com
Ti(Oi-Pr)₄ / (R)-6,6'-Diphenyl-BINOLTBHP8190 ias.ac.in
Vanadium Complex / Chiral LigandH₂O₂73>99.5 scispace.com

The cornerstone of enantioselective sulfoxidation is the design of the chiral ligand. acs.org The ligand imparts a chiral environment around the metal center, which then directs the incoming sulfide and oxidant in a specific orientation, favoring the attack on one of the sulfide's lone pairs over the other. acsgcipr.org

C₂-symmetric ligands, such as tartrate esters and 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, have proven to be exceptionally effective. ias.ac.inacs.org The introduction of bulky substituents on the BINOL core, for instance at the 6,6'-positions, can enhance both enantioselectivity and catalytic activity by modifying the steric and electronic properties of the catalyst. ias.ac.in These modifications create a more defined and constrained chiral pocket, leading to better stereochemical communication during the oxygen transfer step.

Schiff base ligands, particularly salen and salan types, complexed with metals like Ti, V, and Mn, also form highly effective catalysts for asymmetric sulfoxidation. libretexts.org For example, chiral Ti-salen complexes can catalyze the oxidation of alkyl aryl sulfides with excellent enantioselectivity (92–99% ee). libretexts.org The proposed mechanism involves the formation of a peroxo-titanium species that acts as the stereocontrolling oxidant. libretexts.org The ability to tune the ligand's structure—by altering the diamine backbone or the salicylaldehyde (B1680747) component—allows for the optimization of the catalyst for a specific substrate, maximizing the enantiomeric excess of the desired sulfoxide product. nih.govnih.gov

Mechanisms of Carbon-Sulfur Bond Activation and Cleavage

The carbon-sulfur (C–S) bond in thioethers like butyl o-tolyl sulfide is relatively robust. However, its selective activation and cleavage are key steps in various synthetic transformations, including cross-coupling reactions where organosulfur compounds serve as electrophiles. acs.org

Transition metal catalysis provides a powerful platform for the activation of C–S bonds. A critical step in many catalytic cycles involving thioethers is the reductive elimination from a metal center, which forms a new bond and regenerates the active catalyst. For aryl alkyl sulfides, this process has been studied in complexes of metals like palladium and nickel. scispace.comuni-muenster.de

The general sequence involves the oxidative addition of the C–S bond to a low-valent metal complex, forming a metal-thiolate species. Subsequent reductive elimination from this intermediate can form various new bonds. The rate of reductive elimination is influenced by several factors, including the nature of the organic groups attached to the sulfur and the ligands coordinated to the metal. uni-muenster.de Studies on palladium(II) thiolato complexes have shown that the reductive elimination to form C–S bonds is a general process. uni-muenster.de The relative rates for C–S reductive elimination from palladium complexes follow the trend: alkenyl-alkyl > aryl-alkyl > alkynyl-alkyl > alkyl-alkyl. uni-muenster.de This suggests that the reductive elimination to form a C(sp²)-S bond, as would be the case in the formation of an aryl sulfide, is generally facile. uni-muenster.de

Table 2: Relative Rates of Reductive Elimination for C-S Bond Formation from Palladium(II) Complexes
Type of Sulfide FormedHybridization of CarbonRelative RateReference
Alkenyl Alkyl Sulfidesp²Fastest uni-muenster.de
Aryl Alkyl Sulfidesp²Fast uni-muenster.de
Alkynyl Alkyl SulfidespSlower uni-muenster.de
Dialkyl Sulfidesp³Slowest uni-muenster.de

The sulfur atom in both thioethers and their corresponding sulfoxides can be susceptible to nucleophilic attack, leading to C–S bond cleavage. In the case of sulfoxides, such as butyl o-tolyl sulfoxide, reactions with organolithium reagents provide a clear example of this pathway. The treatment of an aryl alkyl sulfoxide with an alkyllithium reagent can result in a ligand exchange reaction at the sulfur atom. sci-hub.st

For instance, the reaction of phenyl p-tolyl sulfoxide with n-butyllithium has been shown to produce n-butyl p-tolyl sulfoxide, among other products. sci-hub.st This transformation proceeds through a tetracoordinate sulfur intermediate, followed by the expulsion of a phenyl group and the formation of a new C–S bond with the butyl group. This type of reaction demonstrates that the sulfur atom is an electrophilic center that can be attacked by strong nucleophiles, leading to the cleavage of one of the existing carbon-sulfur bonds. sci-hub.st

In the case of thioethers themselves, direct nucleophilic attack on the sulfur atom is less common without prior activation. However, C(sp³)–S bond cleavage can be induced by reagents that first activate the sulfur atom, turning it into a better leaving group. For example, the reaction of thioethers with halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can lead to the formation of a halosulfonium intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack, resulting in the cleavage of a C–S bond. organic-chemistry.org The selectivity of this cleavage can depend on the nature of the alkyl groups attached to the sulfur. organic-chemistry.org

Advanced Computational and Theoretical Studies

Quantum Chemical Methodologies Applied to Sulfides and Related Structures

Quantum chemical methods are fundamental in elucidating the intricate details of chemical bonding, electron distribution, and energetic landscapes of sulfur-containing molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of sulfides and related compounds due to its balance of accuracy and computational cost.

Sulfide (B99878) Oxidation: DFT calculations have been instrumental in unraveling the mechanisms of sulfide oxidation. For instance, studies on the oxidation of sulfides by peroxovanadate complexes, which are relevant to industrial desulfurization processes, have used DFT to investigate the generation of the active peroxovanadate species. rsc.org These calculations revealed that the oxidation proceeds via a proton transfer pathway to form a highly reactive intermediate. rsc.org Similarly, DFT has been employed to scrutinize the oxidation of sulfides like thioanisole (B89551) by molybdenum(VI) complexes. acs.orgnih.gov Computational modeling of the complete reaction profile yielded activation enthalpies and entropies that were in close agreement with experimental values, supporting the proposed mechanism involving a nucleophilic attack of the sulfide on a hydroperoxyl intermediate. acs.orgnih.gov Other studies have used DFT to compare different hypothetical mechanisms for the permanganate (B83412) oxidation of sulfides, concluding that a 1,3-dipolar cycloaddition mechanism is the most favorable pathway. uregina.ca

1-(o-tolyl)thiourea: For molecules structurally related to the o-tolyl group, such as 1-(o-tolyl)thiourea, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to determine the most stable molecular conformation. x-mol.com These studies also involve calculating vibrational frequencies (Infrared and Raman), which show good agreement with experimental data, and determining thermodynamic parameters. x-mol.com The analysis of bond lengths and angles using DFT indicates significant electron delocalization within the N-C-S moiety of the thiourea (B124793) core. researchgate.net

Bis(ortho-tolyl)platinum(II) Compounds: The application of DFT extends to organometallic complexes containing the o-tolyl ligand. The synthesis of bis(ortho-tolyl)platinum(II) compounds has been reported, and the conformational dynamics of such complexes, particularly those involving bulky phosphine (B1218219) ligands, are often studied using computational methods to understand fluxional processes and isomerization pathways. researchgate.netnih.gov

Table 1: Selected DFT Calculation Findings for Sulfides and Related Compounds
Compound/System StudiedComputational Method/Level of TheoryKey FindingReference
Sulfide Oxidation by PeroxovanadateDFTThe reaction proceeds via a proton transfer pathway, not a radical pathway, to form the active oxidant. rsc.org
Thioanisole Oxidation by Mo(VI) ComplexDFTCalculated activation enthalpy (64 kJ/mol) and entropy (-120 J/mol·K) support the experimental mechanism. acs.orgnih.gov
1-(o-tolyl)thioureaB3LYP/6–311++G(d,p)The most stable conformation has an energy of -818.732369 Hartree and a dipole moment of 5.431104 Debye. x-mol.com
Permanganate Oxidation of DimethylsulfideB3LYP/B1The mechanism is a 1,3-dipolar cycloaddition, with a calculated activation enthalpy of 10.1 kcal/mol. uregina.ca

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing electron density topology to define chemical bonds and atomic interactions. In the context of sulfur compounds, QTAIM helps characterize non-covalent interactions, such as the sulfur-centered hydrogen bond (SCHB). researchgate.net Studies on the complexation of thiols with water have used QTAIM to examine hydrogen bonds and other weak non-covalent interactions, providing evidence for the nature of these interactions. researchgate.net QTAIM has also been implemented in relativistic calculations to probe the nature of chemical bonds in systems containing heavy atoms, which can be relevant for understanding bonding in metal-sulfide complexes. acs.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and electron delocalization within a molecule. For sulfur-containing compounds, NBO analysis provides deep insights into bonding.

Charge and Spin Distribution: NBO analysis has been used to calculate the natural charge distributions of sulfur-containing heterocycles like benzo[b]thiophene to understand the C-H bond characteristics. tandfonline.com

Electron Delocalization: In studies of 1,3,4-thiadiazole (B1197879) derivatives, NBO analysis revealed that intramolecular noncovalent bonds have minimal effect on the electrostatic potential on the sulfur atom's surface. nih.gov It quantifies the stabilization energy associated with electron density transfer from a donor orbital to an acceptor orbital, such as from a nitrogen lone pair to a σ* antibonding orbital of an S-C bond. nih.gov

Hydrogen Bonding: For thiol-water complexes, NBO analysis helps explain why the sulfur atom can act as a hydrogen-bond donor, with the second-order perturbation energy supporting findings from other analytical methods. researchgate.net

Oxidation Effects: In dithianes, NBO analysis shows a significant increase in the positive charge on the sulfur atom upon oxidation to a sulfone, which helps in understanding the stability and reactivity of these oxidized species. psu.edu

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion (exchange-repulsion), polarization, and charge transfer. researchgate.netchemrxiv.orgrsc.orgunl.edu This provides a detailed understanding of the nature of the chemical bond or intermolecular interaction.

An EDA calculation typically breaks down the interaction energy (ΔE_int) as follows: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb

Where:

ΔE_elstat represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments. scm.com

ΔE_Pauli is the Pauli repulsion, arising from the destabilizing interaction between occupied orbitals of the fragments. scm.com

ΔE_orb is the orbital interaction energy, which accounts for charge transfer, electron pair bonding, and polarization. scm.com This term can be further decomposed to isolate specific orbital contributions.

In studies of non-covalent interactions, dispersion energy (ΔE_disp) is often included as a separate term, especially when using dispersion-corrected DFT methods. researchgate.netchemrxiv.org EDA schemes are vital for understanding the stabilization energy in various systems, from weakly bound van der Waals complexes to covalently bonded molecules, and have been applied to analyze many-body effects in molecular clusters. rsc.org

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for exploring the three-dimensional structure and conformational preferences of flexible molecules.

For 1-(o-tolyl)thiourea , computational studies have performed geometrical conformational analyses to identify the most stable structure. x-mol.com The planarity of the thiourea core and the o-tolyl group, along with the dihedral angle between them (reported as nearly perpendicular at 82.19°), are key findings from such analyses. researchgate.net The molecular structure is further stabilized by intramolecular hydrogen bonds, which are identified and characterized through modeling. iucr.org

In the case of bis(ortho-tolyl)platinum(II) compounds and other platinum complexes, conformational analysis is essential for understanding their dynamic behavior in solution. nih.gov These studies investigate fluxional processes, such as the isomerization between different coordination geometries or the rotation of ligands. For instance, in certain platinum(II) complexes, weakly coordinated ligands can dissociate, allowing for conformational changes and influencing the complex's reactivity as a reaction intermediate. nih.govbeilstein-journals.org

Table 2: Conformational and Structural Parameters for o-Tolyl Compounds
CompoundParameterValueMethodReference
1-(o-Tolyl)thioureaDihedral Angle (Thiourea vs. o-tolyl)82.19 (8)°X-ray Diffraction researchgate.net
1-(2-Furoyl)-3-(o-tolyl)thioureaDihedral Angle (Thiourea vs. Benzene (B151609) ring)22.4 (1)°X-ray Diffraction iucr.org
[Pt(3,3'-iPr₂-BQA)(OTf)]Pt–O Bond Distance2.097 ÅX-ray Crystallography nih.gov

Prediction of Reaction Outcomes and Reaction Selectivity through Computational Methods

Computational chemistry offers powerful tools for predicting the feasibility, outcome, and selectivity of chemical reactions, thereby guiding synthetic efforts.

By calculating the energetics of reaction pathways, including transition states and intermediates, computational methods can predict which products are most likely to form. For sulfide chemistry, this has been applied to:

Oxidation Reactions: DFT calculations have been used to predict the relative propensities of sulfide oxidation in various drug-like molecules by calculating S-O bond dissociation enthalpies (BDEs) of the resulting sulfoxides. acs.org A risk scale based on these calculated BDEs helps to identify which sulfur atoms have low or high oxidative susceptibility. acs.org

Reactions with Hydroperoxides: Computational studies on the reactions of sulfides with hydroperoxides, relevant to jet fuel autoxidation, show that these reactions proceed via non-radical pathways to form oxidized sulfur species. researchgate.net The thermodynamic data from these calculations can be used in kinetic models to predict fuel stability. researchgate.net

Catalytic Reactions: The catalytic functions of metal sulfides in prebiotic chemical reactions are explored computationally. mdpi.com Methods like DFT can predict how the presence of certain active sites on a metal sulfide surface can facilitate reactions like CO₂ reduction by stabilizing key intermediates. mdpi.com

Furthermore, advanced computational protocols have been developed to accurately predict the enantioselectivity of asymmetric reactions, and similar methodologies can be applied to predict the regioselectivity of reactions involving substrates like butyl o-tolyl sulfide. columbia.edu

Theoretical Insights into the Stabilization of Reactive Chemical Species (e.g., low-valent E(ii) centers via chelating ligands)

The stabilization of reactive chemical species, particularly low-valent Group 14 elements (E = Si, Ge, Sn, Pb), known as tetrylenes, is a pivotal area of modern chemistry. These species possess a lone pair of electrons and a vacant p-orbital, bestowing upon them an ambiphilic character that is key to their unique reactivity. However, this reactivity also makes them inherently unstable and prone to oligomerization. Theoretical and computational studies have been instrumental in elucidating the mechanisms by which chelating ligands can stabilize these transient species, making them isolable and available for further chemical transformations. While direct theoretical studies on "Sulfide, butyl o-tolyl" as a chelating ligand for this purpose are not extensively documented in the literature, a wealth of computational research on analogous sulfur-containing ligands provides profound insights into the governing principles of stabilization.

Research in this field heavily relies on computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) to dissect the electronic and steric effects at play. researchgate.netrsc.org These studies collectively demonstrate that the introduction of donor atoms, such as sulfur, within a chelating framework can effectively stabilize a low-valent E(ii) center through intramolecular coordination. This stabilization is primarily achieved through a dative bond, where the sulfur atom donates electron density to the vacant p-orbital of the E(ii) center.

The effectiveness of this stabilization is contingent on a delicate balance of steric and electronic factors. Sterically bulky ligands can kinetically protect the reactive E(ii) center from intermolecular interactions, while the electronic properties of the ligand dictate the strength of the stabilizing intramolecular coordination. researchgate.netstrath.ac.uk For instance, the use of electronegative substituents like sulfur allows for the stabilization of the vacant p-orbital through their π-donor properties. strath.ac.uk

Computational models have shown that the stabilization energy afforded by chelation can be substantial. For silylenes (Si(ii)), this energy can be as high as 70 kcal/mol, though it tends to decrease for heavier analogues like germylenes (Ge(ii)), stannylenes (Sn(ii)), and plumbylenes (Pb(ii)). researchgate.netrsc.org This trend is often attributed to the increasing size of the E(ii) atom and the corresponding changes in bond lengths and orbital overlaps.

NBO analysis is particularly useful for quantifying the charge transfer from the ligand's donor atoms to the E(ii) center. This analysis provides a clear picture of the donor-acceptor interactions that underpin the stabilization. The charge transfer increases the electron density at the E(ii) center, which in turn can modulate its reactivity, for example, by enhancing its ability to act as a donor to a transition metal. rsc.orgrsc.org

QTAIM analysis complements NBO by characterizing the nature of the chemical bonds within the chelated system. rsc.orgresearchgate.net By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), researchers can distinguish between shared-shell (covalent) and closed-shell (ionic, dative) interactions. For the dative bond between a sulfur donor and an E(ii) center, QTAIM analysis typically reveals characteristics of a closed-shell interaction, confirming the donor-acceptor nature of the stabilization. rsc.orgresearchgate.net

The table below summarizes typical theoretical data obtained from computational studies on the stabilization of low-valent E(ii) centers by sulfur-containing chelating ligands, illustrating the kind of insights these studies provide.

ParameterDescriptionTypical Findings
Bond Dissociation Energy (BDE) The energy required to break the dative bond between the sulfur donor and the E(ii) center.Values can be significant (e.g., up to ~70 kcal/mol for silylenes), indicating substantial stabilization. researchgate.netrsc.org
NBO Charge Transfer (CT) The amount of electron charge transferred from the sulfur lone pair to the vacant p-orbital of the E(ii) center.Confirms the donor-acceptor nature of the interaction and quantifies the electronic stabilization. rsc.org
QTAIM Electron Density (ρ) at BCP The electron density at the bond critical point of the S→E(ii) dative bond.Higher values generally correlate with stronger interactions. rsc.org
QTAIM Laplacian of Electron Density (∇²ρ) at BCP The sign of the Laplacian at the bond critical point.A positive value is characteristic of a closed-shell interaction, typical for dative bonds. rsc.orgresearchgate.net
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.The chelation can significantly alter the HOMO-LUMO gap, influencing the kinetic stability and reactivity of the complex. tum.de

Emerging Research Applications

Materials Science Applications

The distinct molecular structure of butyl o-tolyl sulfide (B99878) makes it a valuable component in the creation of new materials with tailored properties. Its applications range from the development of novel polymers to enhancing the durability of existing ones.

Development of Sulfur-Based Polymers with Unique Optical and Mechanical Properties

Sulfur-containing polymers are a class of materials known for their unique optical and mechanical properties. The incorporation of sulfur atoms into polymer chains can lead to high refractive indices, excellent thermal stability, and good resistance to chemical degradation. Recent research has focused on the synthesis of sulfur-rich polymers through methods like inverse vulcanization, where elemental sulfur is copolymerized with organic crosslinkers. cjps.orgcore.ac.uk This process allows for the creation of stable and processable materials from an abundant and low-cost industrial byproduct. cjps.orgcore.ac.uk

The development of metal-free, living copolymerization of carbonyl sulfide (COS) with epoxides represents another significant advancement in the synthesis of sulfur-containing polymers. d-nb.info This method, utilizing cooperative catalysis of organic Lewis pairs, yields well-defined poly(monothiocarbonate)s with controlled molecular weights and narrow molecular weight distributions. d-nb.info These polymers exhibit good solubility, superior optical properties, and excellent chemical resistance. d-nb.info The thiol-ene click reaction is another atom-economical approach to creating sulfur-containing polymers from fatty acid-derived monomers, offering high yields under mild conditions. nsf.gov

While direct research on the inclusion of butyl o-tolyl sulfide in these specific polymer systems is not yet prevalent, its structural motifs suggest potential as a comonomer or additive to tailor the properties of these advanced sulfur-based polymers. The o-tolyl group could influence polymer chain packing and intermolecular interactions, potentially enhancing mechanical strength or altering optical characteristics.

Role in Polymer Additives and Stabilizers

Polymers are susceptible to degradation from heat, oxidation, and UV light, which can compromise their physical and chemical properties. wikipedia.org Polymer stabilizers are additives that inhibit or retard these degradation processes. wikipedia.org Antioxidants are a key class of stabilizers that function by scavenging radicals or decomposing hydroperoxides. wikipedia.org

Phenolic compounds and sulfur-containing molecules are widely used as antioxidants. google.comepo.org For instance, bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide is a known antioxidant used in various polymers. google.com While butyl o-tolyl sulfide itself is not a primary antioxidant in the traditional sense, its sulfide linkage suggests potential as a secondary antioxidant or as a synergistic component in stabilizer packages. Related sulfur compounds, such as those with thioether linkages, can act as hydroperoxide decomposers.

The field of polymer stabilizers is extensive, with a wide array of chemical structures designed for specific polymers and applications. knowde.comuvabsorber.com The effectiveness of an additive often depends on its compatibility with the polymer matrix and its stability under processing conditions. The butyl and o-tolyl groups in butyl o-tolyl sulfide could enhance its solubility in certain polyolefins or styrenic polymers, making it a potentially useful, albeit specialized, additive.

Use as Corrosion Inhibitors

The protection of metals from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective film. nih.govmdpi.com This film acts as a barrier, preventing contact between the metal and corrosive agents. mdpi.com

Diaryl sulfide derivatives and other sulfur-containing organic molecules have shown promise as corrosion inhibitors for various metals, including iron and its alloys. nih.gov The inhibiting effect is often attributed to the electron density on the sulfur atom and its ability to coordinate with the metal surface. nih.gov While specific studies on butyl o-tolyl sulfide as a primary corrosion inhibitor are not widely published, related compounds have been investigated. For instance, patents describe the use of various sulfide and thiol derivatives in corrosion-inhibiting compositions. google.comepo.orggoogle.com The molecular structure of butyl o-tolyl sulfide, with its electron-rich sulfur atom and aromatic ring, suggests it could have corrosion-inhibiting properties, warranting further investigation in this area.

Catalysis and Organometallic Chemistry

The unique electronic and steric properties of butyl o-tolyl sulfide also make it a compound of interest in the fields of catalysis and organometallic chemistry. Its ability to act as a ligand for transition metals opens up possibilities for designing novel catalysts for a variety of chemical transformations.

Ligand Design for Transition Metal Complexes

Transition metal complexes are at the heart of many catalytic processes. The ligands surrounding the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. Sulfur-containing ligands, including sulfides, have been extensively studied for their ability to coordinate with a wide range of transition metals. caltech.educore.ac.uknsf.gov

The sulfide group in butyl o-tolyl sulfide can act as a neutral donor ligand, coordinating to a metal center through its lone pair of electrons. The presence of the o-tolyl group can impart specific steric and electronic effects on the resulting metal complex. For example, in square-planar nickel(II) complexes, the presence of an o-tolyl ligand has been shown to influence the lifetimes of metal-to-ligand charge transfer excited states. acs.org The design of ligands is a key aspect of developing new catalysts, and the modular nature of compounds like butyl o-tolyl sulfide allows for systematic tuning of ligand properties. caltech.educore.ac.uk Researchers are continually exploring new ligand scaffolds to activate small molecules and facilitate challenging chemical transformations. researchgate.net

Role in Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules.

While butyl o-tolyl sulfide itself is not chiral, it can be a component of a chiral ligand or a substrate in an asymmetric reaction. For instance, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a well-established transformation. beilstein-journals.org In the context of the Doyle-Kirmse reaction, which involves the epo.orgcaltech.edu-sigmatropic rearrangement of sulfonium (B1226848) ylides, the use of chiral catalysts with substrates like 2-tolyl allyl sulfide has been explored to achieve enantioselectivity. rsc.org

Furthermore, the development of chiral-at-metal complexes, where the chirality resides at the metal center itself, has emerged as a powerful strategy in asymmetric catalysis. acs.org These complexes can catalyze a variety of enantioselective transformations, including Friedel-Crafts additions. acs.org The design of new chiral primary amine catalysts has also proven effective for asymmetric α-functionalizations of aldehydes. harvard.edu While direct applications of butyl o-tolyl sulfide in these specific catalytic systems are still emerging, the principles of asymmetric catalysis suggest that it could serve as a valuable building block or substrate in the development of new enantioselective methods. nih.gov

Supramolecular Chemistry and Molecular Devices

The incorporation of sulfide moieties is a strategic element in the design of complex supramolecular architectures. The sulfur atom, with its specific size, polarizability, and ability to engage in various non-covalent interactions, offers unique opportunities for creating organized structures. acs.org These interactions include hydrogen bonding and metal coordination, which are fundamental to the self-assembly of functional systems. iucr.orgnih.gov

The dynamic and reversible nature of coordination bonds and some covalent bonds (like C=N or B-O) is frequently exploited to construct well-organized self-assemblies at the molecular level. nih.govfrontiersin.org By incorporating metal complexes, these architectures can gain functions such as magnetism, redox activity, luminescence, and catalysis. nih.gov For example, studies have shown the self-assembly of dipyrrin (B1230570) complexes into macrocyclic supramolecules where the final geometry (e.g., triangular vs. square) can be influenced by the polarity of the solvent. nih.govfrontiersin.org

Furthermore, research into phosphole-based systems functionalized with platinum(II) metal centers, which are known for their luminescence and self-assembly behaviors, illustrates another avenue for creating functional materials. rsc.org The planar nature of components like terpyridine moieties facilitates the formation of these extended architectures through Pt···Pt and π–π stacking interactions. rsc.org While not always directly involving a simple sulfide like butyl o-tolyl sulfide, these principles demonstrate the versatility of incorporating sulfur-containing functional groups into larger, functional supramolecular systems.

Host-guest chemistry, a central concept in supramolecular science, involves the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction is governed by principles of molecular complementarity, often described by a "lock-and-key" model, involving a combination of electrostatics, van der Waals forces, and hydrophobic effects. nih.gov

While specific studies detailing the interaction of butyl o-tolyl sulfide with hosts like cryptands or calixarenes are not prominent, research on analogous molecules provides significant insight. For example, synthetic receptors have been designed to reversibly bind the hydrosulfide (B80085) anion (HS⁻), a simple sulfur-containing species. nih.gov These receptors utilize multiple hydrogen bonds, including C–H···S interactions, to achieve high binding affinities. nih.gov

In the context of catalysis, the formation of inclusion complexes between aryl sulfides and cyclodextrins is a well-documented phenomenon. β-cyclodextrin-flavin conjugates, for instance, act as supramolecular catalysts by encapsulating methyl phenyl sulfides. researchgate.net This encapsulation orients the guest molecule in a specific way relative to the catalytic flavin unit, leading to high enantioselectivity in the oxidation reaction. researchgate.net Such host-guest complexes are dynamic and concentration-dependent, a factor that is critical when considering their application in different environments. nih.gov

The table below summarizes key host-guest systems involving sulfide or related sulfur species, illustrating the types of hosts used and the nature of the interactions.

Host MoleculeGuest SpeciesKey InteractionsApplication/Finding
Bis(ethynylaniline) derivativesHydrosulfide anion (HS⁻)C–H···S hydrogen bonds, N-H···S hydrogen bondsReversible binding of HS⁻, demonstrating molecular recognition of simple sulfur anions. nih.gov
β-cyclodextrin-flavin conjugateMethyl phenyl sulfidesInclusion complex formationEnantioselective sulfoxidation catalyst. researchgate.net
Cucurbit[n]uril (CB , CB frontiersin.org)Anthracene-pyridinium guestHost-guest complexationFormation of nanoassemblies for photodynamic therapy. nih.gov
Chiral Porphyrin CageMethyl p-tolyl sulfideEncapsulation within chiral cavityEnantioselective oxidation catalyst. northwestern.eduescholarship.org

This table presents examples of host-guest systems involving sulfur-containing molecules to illustrate the principles of interaction.

Molecular recognition and self-assembly are the foundational principles that allow simple molecules to form complex and functional supramolecular structures. In systems containing sulfides, the sulfur atom plays a crucial role in directing these processes.

Self-assembly can also be driven by the coordination of sulfur-containing ligands to metal ions, leading to the formation of discrete cages or infinite coordination polymers. nih.govfrontiersin.org These processes are often reversible, allowing for the creation of dynamic systems that can adapt to their environment. nih.govfrontiersin.org

Furthermore, the unique reactivity of sulfur provides another layer of control. The development of "sulfur switches" in peptide-based materials showcases how the redox chemistry of sulfur-containing amino acids (like oxidation of methionine) can be used to alter peptide conformation and material properties reversibly. acs.org This concept of using a chemical reaction to trigger a change in a self-assembled system is a powerful tool in the design of responsive materials. acs.org The integration of sulfide moieties with molecular recognition elements like aptamers has also been explored for the development of highly specific biosensors. mdpi.com

Agrochemical Research

Aryl sulfides and their derivatives, such as sulfoxides and sulfones, are important structural motifs in the development of agrochemicals. jchemrev.comnih.gov Compounds structurally related to butyl o-tolyl sulfide serve as key intermediates in the synthesis of a variety of pesticides. For example, tert-butyl m-tolyl sulfide is noted as an intermediate in the production of pesticides and herbicides. ontosight.ai

The oxidation of sulfides to sulfones is a common transformation, as the sulfonyl group is a key functional group in many biologically active molecules. jchemrev.comnih.gov Diarylmethyl sulfones, for instance, are recognized for their biological activities and are synthesized from sulfide precursors. nih.gov

Patents in the field of agrochemical research describe the synthesis of novel biphenyl (B1667301) sulfide compounds that exhibit potent insecticidal and miticidal activity, particularly against significant agricultural pests like Panonychus citri (citrus red mite). google.com The synthetic routes outlined in such patents often involve the reaction of a thiol with a halogenated aromatic compound, a fundamental reaction for creating the sulfide linkage.

The table below lists examples of sulfide-related compounds and their roles in agrochemical synthesis.

Compound/ClassRole in AgrochemicalsExample Application
tert-Butyl m-tolyl sulfideIntermediateSynthesis of pesticides and herbicides. ontosight.ai
Biphenyl sulfide derivativesActive IngredientInsecticides and miticides for agricultural pests. google.com
Sulfones (derived from sulfides)Structural MotifFound in various agrochemicals with fungicidal and herbicidal properties. jchemrev.com
ThioethersIntermediates/Formulation componentsUsed in the development and formulation of various pesticides.

This table illustrates the application of tolyl sulfides and related compounds as intermediates and active components in the agrochemical industry.

Development of Novel Agrochemical Molecules

Research into sulfur-containing compounds has revealed their significant potential in agrochemical applications. Sulfides and their oxidized derivatives, sulfoxides and sulfones, form the backbone of numerous biologically active molecules used in agriculture. jchemrev.com Specifically, tert-butyl tolyl sulfide derivatives have been identified as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. ontosight.ai The tolyl group, in particular, is a known constituent of certain fungicidal compounds. tandfonline.com

The development of novel agrochemicals often involves the synthesis and screening of libraries of related compounds. In this context, "Sulfide, butyl o-tolyl" serves as a valuable building block. For instance, the synthesis of various diarylmethyl sulfones, a class of compounds with known agrochemical applications, can be achieved through methods that could potentially utilize tolyl sulfide precursors. nih.gov The exploration of perfluoroalkyl sulfides in agrochemicals also highlights the adaptability of the sulfide scaffold in creating new bioactive molecules. beilstein-journals.org

While direct studies focusing exclusively on "this compound" in specific commercial agrochemicals are not prevalent in the reviewed literature, the foundational role of its constituent parts—the tolyl group and the sulfide linkage—is well-established in the synthesis of compounds with fungicidal and herbicidal properties.

Influence on Plant Growth Regulation

The regulation of plant growth is a critical aspect of modern agriculture, and chemical regulators are often employed to enhance crop yield and quality. While direct research on "this compound" as a plant growth regulator is limited, related compounds have shown activity in this area. For example, certain tolyl derivatives have been investigated for their plant growth regulating effects. google.com

The broader class of organosulfur compounds has been shown to influence plant physiology. For instance, some compounds can affect flowering and other developmental processes in plants. uchicago.edu The synthesis of plant growth regulators like Theobroxide has involved intermediates with structural similarities to tolyl sulfoxides, suggesting that the tolyl-sulfur motif could be a key pharmacophore. researchgate.net Research on pyrimidine (B1678525) and pyrazole (B372694) derivatives has also shed light on the auxin-like and cytokinin-like activities of various heterocyclic compounds, providing a basis for designing new plant growth regulators that could potentially incorporate a tolyl sulfide structure. researchgate.net

Medicinal Chemistry Research

"this compound" is a significant precursor in medicinal chemistry, providing a scaffold for the synthesis of a variety of biologically active molecules. Its utility spans from the creation of chiral building blocks to the synthesis of complex drug analogues.

Chiral Sulfoxides as Valuable Synthons and Motifs for Active Pharmaceutical Ingredients

The oxidation of prochiral sulfides, such as "this compound," is a primary method for producing chiral sulfoxides. wiley-vch.deyoutube.com These chiral sulfoxides are highly valuable in asymmetric synthesis, serving as chiral auxiliaries or as integral components of active pharmaceutical ingredients (APIs). tandfonline.commedcraveonline.com The synthesis of enantiomerically pure sulfoxides can be achieved through various methods, including the use of chiral oxidizing agents or catalytic systems. nih.govorganic-chemistry.org

The p-tolyl sulfoxide (B87167) moiety, a close analogue to the o-tolyl sulfoxide that would be derived from "this compound," is a well-studied and frequently utilized chiral auxiliary. researchgate.net For example, methyl p-tolyl sulfoxide has been synthesized on a large scale and is used in the preparation of other chiral molecules. wiley-vch.de The synthesis of biologically interesting compounds, such as certain platelet aggregation inhibitors, has utilized chiral (o-tolyl)sulfinyl precursors. tandfonline.com

The table below summarizes different methods for the synthesis of chiral sulfoxides, which are applicable to sulfides like "this compound".

Oxidation MethodReagent/CatalystKey Features
Asymmetric OxidationModified Sharpless ReagentUtilizes a titanium complex with a chiral ligand.
Diastereoselective SulfinylationMenthyl p-toluenesulfinateNucleophilic substitution with Grignard reagents. medcraveonline.com
Catalytic OxidationMolybdenum or Vanadium complexesEmploys a metal catalyst with a chiral ligand and a peroxide. wiley-vch.de
Photochemical RacemizationPhotosensitizersCan be used to interconvert enantiomers of chiral sulfoxides. nih.gov

Precursors for the Synthesis of Bioactive Compounds and Drug Analogs (e.g., sulconazole (B1214277), dosulepin)

"this compound" and related tolyl sulfide derivatives are important intermediates in the synthesis of several bioactive compounds and drug analogues. The tolyl sulfide moiety can be incorporated into larger molecular frameworks to create drugs with a range of therapeutic activities.

For instance, benzyl (B1604629) sulfides, which include important bioactive compounds like the antifungal agent sulconazole and the antidepressant dosulepin, can be synthesized using methods that may involve tolyl-containing precursors. rsc.org The synthesis of dosulepin, a tricyclic antidepressant, involves the formation of a dibenzo[b,e]thiepine ring system, a structure that can be built from tolyl sulfide derivatives. wikipedia.orgnih.gov Research has been conducted on the synthesis of dibenzo[b,e]thiepine derivatives starting from potassium p-thiocresolate (a salt of p-tolylthiol), which is then used to construct the core structure of these drugs. researchgate.net

The synthesis of sulconazole, an imidazole (B134444) antifungal agent, also relies on precursors that can be derived from tolyl sulfides. acs.org The versatility of the tolyl sulfide structure allows for its incorporation into a variety of heterocyclic systems, leading to the development of new drug candidates.

Methodologies for Primary Sulfonamide and Sulfonylurea Synthesis

Primary sulfonamides and sulfonylureas are important classes of compounds in medicinal chemistry, with applications as antibacterial, antidiabetic, and anticancer agents. dergipark.org.trvjst.vn While direct synthesis from "this compound" is not the most common route, the tolyl group is a frequent substituent in these molecules, and methods exist that can utilize tolyl-containing starting materials.

A modern approach to primary sulfonamide synthesis involves the reaction of organometallic reagents with a sulfinylamine reagent. nih.govacs.orgtcichemicals.com For example, o-tolylmagnesium bromide has been used to synthesize o-toluenesulfonamide, demonstrating the feasibility of incorporating the o-tolyl group. nih.gov

Sulfonylureas are often prepared from the corresponding sulfonamides. dergipark.org.trvjst.vn Therefore, the synthesis of tolyl-substituted sulfonamides is a key step towards accessing tolyl-substituted sulfonylureas. Various synthetic strategies have been developed for the synthesis of sulfonylurea derivatives, some of which involve the use of p-toluene sulfonyl chloride, a readily available tolyl-containing reagent. researchgate.netnih.gov

The table below outlines some synthetic approaches to sulfonamides and sulfonylureas that can incorporate a tolyl moiety.

Compound ClassSynthetic MethodKey Reagents
Primary SulfonamideReaction with SulfinylamineOrganometallic reagent (e.g., o-tolylmagnesium bromide), t-BuONSO nih.govacs.org
SulfonamideCondensationAmine, p-toluenesulfonyl chloride researchgate.net
SulfonylureaFrom SulfonamideSulfonamide, Isocyanate vjst.vn
SulfonylureaFrom Sulfonyl CarbamateSulfonyl carbamate, Amine nih.gov

Thiazolidin-4-one Containing Molecules in Cancer Therapeutic Development

Thiazolidin-4-one is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. nih.govekb.egresearchgate.net The synthesis of novel thiazolidin-4-one derivatives often involves the reaction of a primary amine, an aldehyde, and thioglycolic acid. jst.go.jp

While there is no direct evidence of "this compound" being used in the synthesis of thiazolidin-4-ones in the reviewed literature, the tolyl group is a common substituent in many biologically active thiazolidin-4-one derivatives. For example, N'-(p-tolyl)thiourea has been used as a starting material in the synthesis of certain thiazolidin-4-one analogues. nih.gov

The anticancer activity of thiazolidin-4-one derivatives has been evaluated against various cancer cell lines, and some compounds have shown promising results. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. mdpi.com

The following table presents examples of thiazolidin-4-one derivatives with reported anticancer activity, highlighting the diversity of structures that can be generated from this scaffold.

Compound TypeCancer Cell Lines TestedReported Activity
Flavonoid-Thiazolidinone HybridsHeLaInduction of apoptosis jst.go.jp
Isatin-Based Thiazolidin-4-onesHepG2, MCF-7, HT-29Cytotoxic activity with low micromolar IC50 values mdpi.com
Phenylaminopyrimidine-Thiazolidinone HybridsK-562Inhibition of cell viability mdpi.com
Phenothiazine-Thiazolidin-4-one ConjugatesPC3, MCF-7Significant cytotoxic selectivity researchgate.net

Investigation of Thiosemicarbazone Hybrids as Antimycobacterial Agents

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective antimycobacterial agents. One promising area of research involves the design of hybrid molecules that combine different pharmacophoric fragments to enhance efficacy and overcome resistance. Thiosemicarbazones, a class of compounds known for their antitubercular properties, are frequently used as a key component in such hybrids. nih.govtandfonline.com

A notable example that incorporates the o-tolyl moiety, a key structural feature of this compound, is the hybrid compound (E)-2-((2-butyl-4-chloro-1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)-1H-imidazol-5-yl)methylene)hydrazinecarbothioamide. nih.gov In a study focused on developing potent inhibitors of Mycobacterium tuberculosis, researchers designed and synthesized a series of hybrids combining 2-butyl-4-chloroimidazole, piperazine (B1678402), and thiosemicarbazone fragments. nih.gov The synthesis involved reacting 2-butyl-4-chloro-1-(3-(4-substituted)piperazin-1-yl)propyl)-1H-imidazole-5-carbaldehydes with thiosemicarbazide. nih.gov

The o-tolyl group was introduced into the molecular architecture via the precursor N-o-tolylpiperazine. The resulting hybrid molecule, specifically the o-tolyl derivative (referred to as compound 5e in the study), was identified as one of the most potent agents against the Mycobacterium tuberculosis H37Rv strain. nih.gov

Detailed Research Findings:

The investigation revealed significant antimycobacterial activity for the thiosemicarbazone hybrid containing the o-tolyl group. The findings underscore the importance of the substitution pattern on the piperazine ring for biological activity.

Compound NameTarget OrganismMIC (μg/mL)Cytotoxicity Profile
(E)-2-((2-butyl-4-chloro-1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)-1H-imidazol-5-yl)methylene)hydrazinecarbothioamideMycobacterium tuberculosis H37Rv3.13Low toxicity
(E)-2-((2-butyl-4-chloro-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-imidazol-5-yl)methylene)hydrazinecarbothioamideMycobacterium tuberculosis H37Rv3.13Low toxicity

Data sourced from a study on 2-butyl-4-chloroimidazole based piperazine-thiosemicarbazone hybrids. nih.gov

This research demonstrates that the inclusion of the o-tolyl group, a key component of this compound, within a complex hybrid molecule can lead to potent antimycobacterial agents with favorable toxicity profiles. nih.gov The specific spatial and electronic properties conferred by the ortho-methylated phenyl ring likely play a crucial role in the compound's interaction with its biological target.

Contributions to the Design of Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize a large number of diverse compounds, known as a chemical library. ijpbs.netnih.gov This approach allows for the high-throughput screening of molecules to identify new lead compounds with desired properties. ijpbs.net The design of these libraries relies on the use of various molecular scaffolds and building blocks that can be combined in numerous ways. sigmaaldrich.comingentaconnect.com

Sulfur-containing compounds, including aryl alkyl sulfides like this compound, represent an important class of scaffolds and building blocks for creating these libraries. scispace.comchimia.ch The thioether linkage is a valuable functional group in medicinal chemistry, appearing in numerous approved drugs. chimia.ch The incorporation of sulfur-containing fragments can introduce unique structural and physicochemical properties into a library, increasing its chemical diversity and the probability of finding novel bioactive molecules. rsc.orgorganic-chemistry.org

The structural motif of this compound, provides a scaffold that combines a flexible alkyl chain (butyl group) with a substituted aromatic ring (o-tolyl group). This combination is advantageous for several reasons:

Modulation of Physicochemical Properties: The alkyl and aryl components influence key properties such as lipophilicity and solubility, which are critical for biological activity.

Three-Dimensional Shape: The ortho-methyl group on the tolyl ring creates a specific steric hindrance and conformational preference, contributing to the shape diversity of the library. organic-chemistry.org

Synthetic Versatility: Aryl alkyl sulfides can serve as versatile intermediates in organic synthesis, allowing for further functionalization to create a wide array of related compounds. nih.gov

Researchers utilize sulfur-containing scaffolds like thiophenes and thioethers to generate libraries of molecules for screening against various biological targets, including cancer and infectious diseases. scispace.com The development of efficient, DNA-compatible methods for creating carbon-sulfur bonds has further expanded the potential for building sulfur-containing DNA-encoded libraries (DELs), enabling the synthesis and screening of vast numbers of compounds. rsc.org While this compound, may not be used as a primary, off-the-shelf building block in all cases, its structural elements are representative of the types of sulfur-containing molecules that medicinal chemists incorporate into combinatorial libraries to explore novel chemical space. scispace.comchimia.ch

Q & A

Q. Which data management strategies enhance robustness in this compound research?

  • Methodological Answer : Utilize ELN (Electronic Lab Notebook) platforms (e.g., LabArchives) for real-time data logging. Apply SHA-256 encryption for sensitive datasets. Use PCA (Principal Component Analysis) to identify outliers in multi-variable experiments .

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